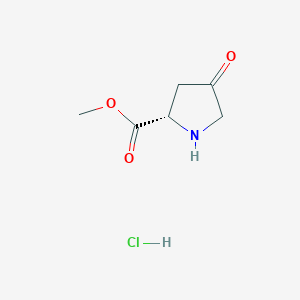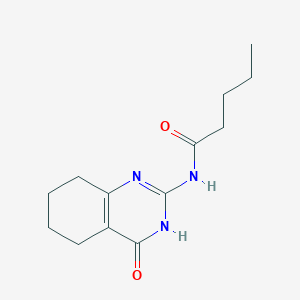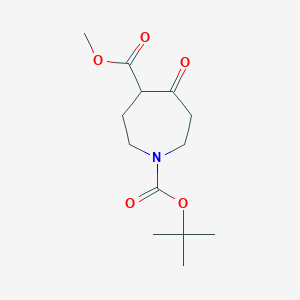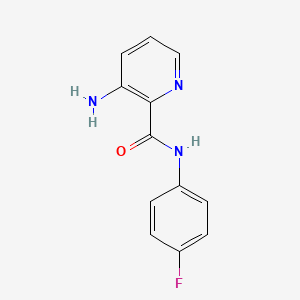![molecular formula C20H23NO4 B2497493 [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1324949-66-7](/img/structure/B2497493.png)
[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate: is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes both phenylethyl and ethoxyphenyl groups, makes it suitable for applications in drug synthesis, organic chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves the reaction of 2-(4-ethoxyphenyl)acetic acid with [(2-phenylethyl)carbamoyl]methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions, such as temperature and pressure, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
- [(2-Phenylethyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate
- [(2-Phenylethyl)carbamoyl]methyl 2-(4-hydroxyphenyl)acetate
- [(2-Phenylethyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
Uniqueness: The presence of the ethoxy group in [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate provides unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring.
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-2-24-18-10-8-17(9-11-18)14-20(23)25-15-19(22)21-13-12-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWZXKJQCZEUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2497412.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497413.png)
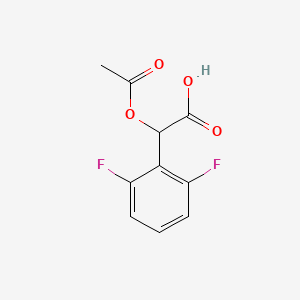

![(5E)-5-{[4-(4-methylpiperazin-1-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2497421.png)
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2497422.png)
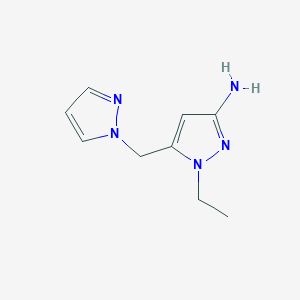
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B2497424.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide](/img/structure/B2497425.png)

